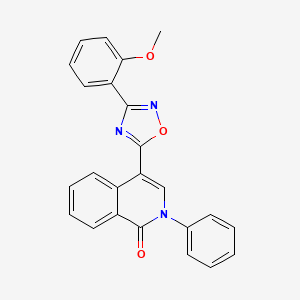

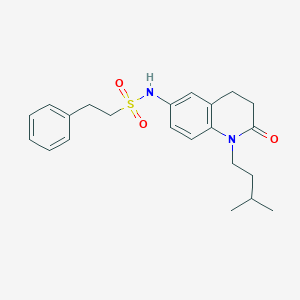

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one, also known as GSK690693, is a potent and selective inhibitor of protein kinase B (PKB or AKT). PKB is a serine/threonine kinase that plays a critical role in cell survival, growth, proliferation, and metabolism. PKB is frequently activated in cancer cells, making it an attractive therapeutic target.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research shows that derivatives of 1,2,4-oxadiazole, a structural component of the compound , exhibit significant antibacterial and antifungal activities. For instance, certain derivatives were effective against bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).

Thermo-physical Characterization

The thermo-physical properties of 1,3,4-oxadiazole derivatives, a key structural component, have been studied in various solvents. This research is crucial for understanding the compound's behavior in different chemical environments, potentially impacting its application in various fields (Godhani et al., 2013).

Synthesis and Characterization

Synthesis and characterization of structurally related compounds have been extensively researched. Such studies involve complex organic synthesis methods and detailed structural analysis through techniques like NMR and mass spectrometry. This research is fundamental for the development and application of similar compounds in various scientific fields (Chimichi et al., 2007).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been investigated for their potential as corrosion inhibitors. For example, specific derivatives showed high efficiency in preventing corrosion of mild steel in sulfuric acid media, indicating the compound's potential application in materials science and engineering (Bouklah et al., 2006).

Electroluminescence and Photophysical Properties

Studies have explored the electroluminescence behavior and photophysical properties of isoquinoline derivatives. These findings are significant for the development of new materials in electronics and photonics, such as organic light-emitting diodes (OLEDs) (Nagarajan et al., 2014).

Anticancer Activity

Isoquinoline derivatives have been synthesized and evaluated for their anticancer activity. This research is vital in drug development, especially in discovering new therapeutic agents for various types of cancer (Yakantham et al., 2019).

Cytotoxic Activity

The cytotoxic activity of isoquinolinequinone-amino acid derivatives against normal and cancer cell lines has been investigated, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Valderrama et al., 2016).

properties

IUPAC Name |

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3/c1-29-21-14-8-7-13-19(21)22-25-23(30-26-22)20-15-27(16-9-3-2-4-10-16)24(28)18-12-6-5-11-17(18)20/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRIPTOBSBZRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)

![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)

![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)